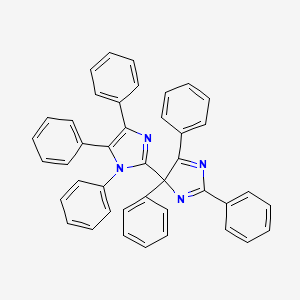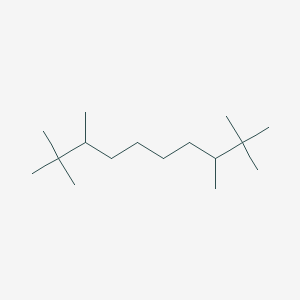
2,2,3,8,9,9-Hexamethyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,8,9,9-Hexamethyldecane is a branched alkane with the molecular formula C₁₆H₃₄ It is a hydrocarbon compound characterized by its unique structure, which includes multiple methyl groups attached to a decane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,8,9,9-Hexamethyldecane typically involves the alkylation of a decane derivative with methyl groups. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with a decane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product. The use of advanced catalytic systems and process optimization techniques can further enhance the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,8,9,9-Hexamethyldecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert any functional groups present in the compound to their corresponding reduced forms.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can be used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while halogenation can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,3,8,9,9-Hexamethyldecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Its interactions with biological membranes and proteins can be studied to understand the behavior of branched hydrocarbons in biological systems.
Medicine: Research into its potential as a drug delivery vehicle or its interactions with pharmaceutical compounds.
Industry: It can be used as a solvent or intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,2,3,8,9,9-Hexamethyldecane involves its interactions at the molecular level. As a hydrocarbon, it primarily interacts through van der Waals forces. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability. Its branched structure can influence its solubility and reactivity, making it a unique compound for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,7,9,9-Hexamethyldecane: Another branched alkane with a similar structure but different branching positions.
2,2,3,8,9,9-Hexamethylundecane: A longer-chain alkane with additional methyl groups.
Uniqueness
2,2,3,8,9,9-Hexamethyldecane is unique due to its specific branching pattern, which affects its physical and chemical properties. This distinct structure can lead to different reactivity and interactions compared to other similar compounds, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
65604-60-6 |
|---|---|
Molekularformel |
C16H34 |
Molekulargewicht |
226.44 g/mol |
IUPAC-Name |
2,2,3,8,9,9-hexamethyldecane |
InChI |
InChI=1S/C16H34/c1-13(15(3,4)5)11-9-10-12-14(2)16(6,7)8/h13-14H,9-12H2,1-8H3 |
InChI-Schlüssel |
UJLLPGRIRKFTQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCC(C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


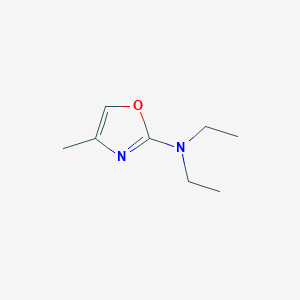

![1-[Dibutyl(chloro)stannyl]butan-2-ol](/img/structure/B14487850.png)
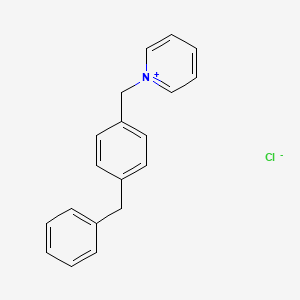
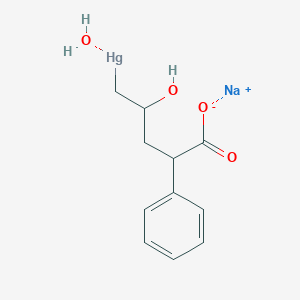
![Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French]](/img/structure/B14487868.png)
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)

![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)

![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)

![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
